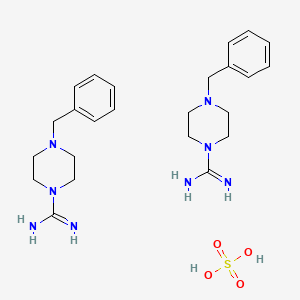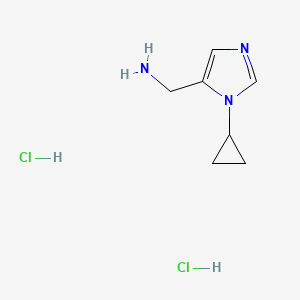![molecular formula C21H22ClN5O B2760947 2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 860649-48-5](/img/structure/B2760947.png)
2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a useful research compound. Its molecular formula is C21H22ClN5O and its molecular weight is 395.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are known to induce multiple epigenetic modifications affecting signaling networks .
Mode of Action
The compound acts as a dual inhibitor of PI3K and HDAC . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, thereby constructing dual-acting inhibitors . This dual inhibition results in potent antiproliferative activities against certain cancer cells .
Biochemical Pathways
The compound affects the PI3K signaling pathway, which acts as an intermediate signaling molecule and activates the serine–threonine kinase AKT and other downstream effectors . Concurrently, it also influences the HDAC pathway, leading to multiple epigenetic modifications that affect signaling networks .
Pharmacokinetics
It’s worth noting that piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The dual inhibition of PI3K and HDAC by this compound leads to potent antiproliferative activities against certain cancer cells . This suggests that the compound could potentially be used as an anticancer therapeutic.
Biochemische Analyse
Biochemical Properties
The compound 2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one has shown inhibitory activities against PI3K and HDAC . These enzymes play crucial roles in cellular signaling networks, and their inhibition can lead to multiple epigenetic modifications .
Cellular Effects
In cellular assays, this compound has demonstrated potent antiproliferative activities against K562 and Hut78 . These effects are likely due to the compound’s ability to inhibit PI3K and HDAC, which can disrupt cellular signaling networks and induce epigenetic modifications .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PI3K and HDAC . By incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, this compound acts as a dual-acting inhibitor .
Eigenschaften
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c22-15-4-3-5-17(12-15)26-10-8-25(9-11-26)13-16-14-27-20(23-16)18-6-1-2-7-19(18)24-21(27)28/h1-7,12,16,23H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLBIBNQHGOHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2760866.png)
![1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole](/img/structure/B2760867.png)
![2-amino-3-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2760868.png)
![2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2760869.png)
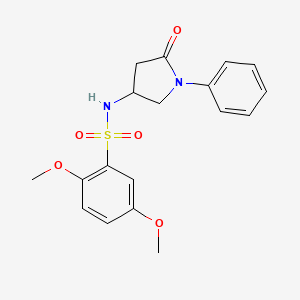
![1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2760873.png)
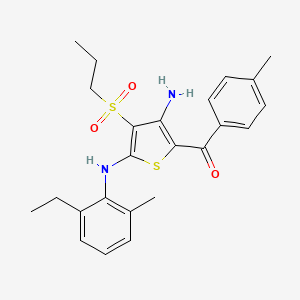

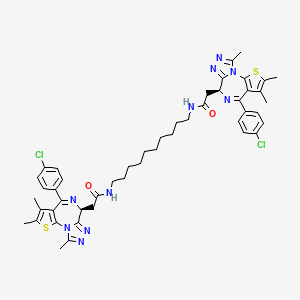
![3-[[4-[(E)-2-(7-chloroquinolin-4-yl)ethenyl]phenyl]-(2-phenylethylsulfanyl)methyl]sulfanylpropanoic acid](/img/structure/B2760881.png)
![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2760883.png)
